4-Ethyl-5-fluoro-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving aminopyrazoles and suitable electrophiles .
Industrial Production Methods
Industrial production methods for such complex compounds often rely on optimized synthetic routes that maximize yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate halides and catalysts.
Common Reagents and Conditions
Common reagents include alkyl halides for alkylation, fluorinating agents for introducing fluorine atoms, and various catalysts to facilitate cyclization and substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
4-Ethyl-5-fluoro-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
4-Ethyl-5-fluoro-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20FN7 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20FN7/c1-2-14-17(19)18(21-11-20-14)25-9-12-7-24(8-13(12)10-25)15-4-6-26-16(23-15)3-5-22-26/h3-6,11-13H,2,7-10H2,1H3 |
InChI Key |
QSHZPDBXPDBATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC5=CC=NN5C=C4)F |
Origin of Product |
United States |
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